molecular formula C6H8N2O3S2 B2629244 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid CAS No. 2174002-54-9

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid

Cat. No.: B2629244
CAS No.: 2174002-54-9
M. Wt: 220.26
InChI Key: DXDIZHORBYAVSD-UHFFFAOYSA-N
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Description

The compound “2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid” is a derivative of 2-aminothiazole . 2-aminothiazole is a heterocyclic amine featuring a thiazole core . It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

2-aminothiazole and its derivatives can be prepared using various methods such as Hantzsch, Cook Heilborn, and Tchernic . The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole consists of a thiazole core, which is a ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving it aromatic properties .


Chemical Reactions Analysis

2-aminothiazole derivatives represent a class of heterocyclic ring system that possess a broad range of activities . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Physical And Chemical Properties Analysis

2-aminothiazole is a light yellow crystal that is soluble in water, alcohols, and diethyl ether . It has a molar mass of 100.14 g·mol −1 .

Scientific Research Applications

Transformations in Organic Synthesis

  • Synthesis of Pyrido Pyrimidinyl Thiazoles : Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, has been used to synthesize (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, highlighting its utility in organic synthesis (Žugelj et al., 2009).

Applications in Medicinal Chemistry

  • Potent Dual EP2 and EP3 Agonists : Cyclic carbamate derivatives, including a similar compound, have been identified as potent dual EP2 and EP3 agonists with subtype selectivity against EP1 and EP4, showing potential in drug discovery (Kinoshita et al., 2016).

  • Antibacterial Beta-Lactam Antibiotics : Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, synthesized from compounds including dimethyl sulfoxide, have been shown to possess significant activity against Gram-negative bacteria, contributing to the development of new antibiotics (Woulfe & Miller, 1985).

  • Synthesis of Thiazolines and Cysteine Derivatives : Research has demonstrated efficient methods to synthesize thiazoline-4-carboxylates and cysteine derivatives, important for pharmaceutical applications (Nötzel et al., 2001).

Applications in Material Science

  • Azo Ligands and Metal Complexes : Novel 2- [-2-(4, 5-dimethyl thiazolyl) azo] -5-dimethyl amino benzoic acid, synthesized from 2-amino-4,5- dimethyl thiazole, shows promise in material science for creating metal complexes with potential applications in bioactive materials (Waheeb et al., 2021).

Miscellaneous Applications

  • Synthesis of Antifungal and Antiviral Compounds : A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated good antifungal and antivirus activities, offering a new strategy for control of fungi and viruses (Fengyun et al., 2015).

Mechanism of Action

While the specific mechanism of action for “2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid” is not mentioned in the search results, 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S2/c1-13(2,11)8-6-7-4(3-12-6)5(9)10/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDIZHORBYAVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=NC(=CS1)C(=O)O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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